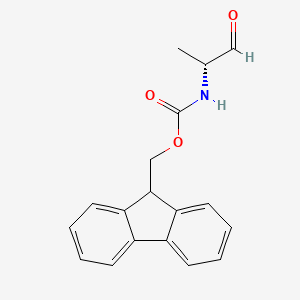

Fmoc-D-Ala-aldehyde

Description

Contextualization within Chiral Alpha-Amino Aldehyde Chemistry

Chiral alpha-amino aldehydes are a class of organic compounds characterized by an aldehyde group and an amino group attached to the same chiral carbon atom. This arrangement of functional groups makes them highly versatile and reactive intermediates in organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, making them valuable building blocks for the construction of more complex molecules.

The inherent chirality of these molecules is of particular importance in biological and medicinal chemistry, as the stereochemistry of a molecule can dramatically influence its biological activity. jpt.com Alpha-amino aldehydes are found in some peptide derivatives that act as potent inhibitors of various proteases, enzymes that play crucial roles in numerous physiological and pathological processes. The aldehyde group can interact with the active site of these enzymes, leading to inhibition. uq.edu.au

The synthesis of chiral alpha-amino aldehydes can be challenging due to their potential for instability and racemization (the conversion of a chiral molecule into an equal mixture of both enantiomers). uq.edu.au However, various synthetic methods have been developed to produce these compounds with high stereochemical purity. uq.edu.aursc.org

Significance of the Fmoc Protecting Group in Orthogonal Synthesis Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). numberanalytics.comtotal-synthesis.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.org

The key feature of the Fmoc group is its base-lability; it can be readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a suitable solvent. total-synthesis.comiris-biotech.de This property is central to its utility in "orthogonal" synthesis strategies. numberanalytics.com Orthogonal synthesis involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under a specific set of conditions without affecting the others. organic-chemistry.orgiris-biotech.de

For instance, in peptide synthesis, the alpha-amino group of an amino acid is protected with the Fmoc group, while other reactive functional groups on the amino acid side chains are protected with acid-labile groups like the tert-butyloxycarbonyl (Boc) group. numberanalytics.comiris-biotech.de This allows for the selective deprotection of the alpha-amino group to enable peptide bond formation, while the side-chain protecting groups remain intact until the final step of the synthesis. iris-biotech.de The mild conditions required for Fmoc group removal are also compatible with a wide range of sensitive functional groups that might be present in complex molecules. total-synthesis.com

Role of D-Alanine Stereochemistry in Molecular Design

Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers, designated as L- and D-isomers. jpt.com In nature, the vast majority of amino acids found in proteins are of the L-configuration. jpt.comnih.gov The stereochemistry of amino acids is crucial for the proper folding and function of proteins and peptides. jpt.com

While L-amino acids are predominant, D-amino acids play important roles in various biological contexts, such as in the cell walls of bacteria. nih.gov In the realm of peptide and drug design, the incorporation of D-amino acids, such as D-alanine, is a strategic approach to modify the properties of a peptide. jpt.comnih.gov Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability can enhance the therapeutic potential of peptide-based drugs. nih.govchemimpex.com

The specific stereochemistry of D-alanine can also influence the three-dimensional structure of a peptide, potentially leading to novel conformations and biological activities. nih.gov For example, the presence of a D-amino acid can induce specific turns or helical structures in a peptide chain. psu.edu Therefore, the use of D-alanine in molecular design is a powerful tool for creating peptides with improved stability and tailored biological functions. jpt.comchemimpex.com

Overview of Research Trajectories and Key Challenges

The unique properties of Fmoc-D-Ala-aldehyde have positioned it as a valuable reagent in several research areas. A primary application is in the synthesis of peptide aldehydes, which are known to be potent inhibitors of various proteases. uq.edu.aunih.gov The aldehyde functionality can form a reversible covalent bond with a key residue in the active site of these enzymes, leading to inhibition. rsc.org The D-alanine residue can confer resistance to enzymatic degradation, making the resulting peptide aldehyde a more robust therapeutic candidate. nih.gov

Research is ongoing to develop more efficient and stereoselective methods for the synthesis of this compound and other chiral alpha-amino aldehydes. rsc.org A key challenge is to prevent epimerization, the loss of stereochemical purity at the chiral center, which can occur during synthesis and purification. researchgate.net

Furthermore, this compound is utilized in the construction of complex peptide libraries for drug discovery and screening. nih.gov The ability to incorporate this building block into peptides allows for the systematic investigation of structure-activity relationships and the identification of novel therapeutic leads. nih.gov The development of solid-phase synthesis methods for peptide aldehydes has facilitated the rapid generation of these libraries. nih.gov

Future research will likely focus on expanding the applications of this compound in areas such as the development of novel biomaterials and the study of protein-protein interactions. The combination of its chiral nature, reactive aldehyde group, and the versatility of the Fmoc protecting group ensures its continued importance in advancing chemical and biochemical research.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Fmoc D Ala Aldehyde

Chemical Reactivity of the Aldehyde Moiety

The aldehyde functional group in Fmoc-D-Ala-aldehyde is the primary center for a variety of chemical transformations, including nucleophilic additions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophiles. geeksforgeeks.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. geeksforgeeks.org

Hydride Reductions: The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, the reduction of N-protected amino aldehydes to their corresponding alcohols is a well-established method. rsc.org The choice of reducing agent can be critical; for example, diisobutylaluminum hydride (DIBAL-H) is often used for the reduction of esters and activated carboxylic acid derivatives to aldehydes, highlighting the fine control required in these reactions. rsc.orgresearchgate.netthieme-connect.de

Organometallic Additions: Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the aldehyde carbonyl, forming a new carbon-carbon bond and yielding a secondary alcohol upon workup. slideshare.netlibretexts.org The stereochemical outcome of these additions can often be controlled, particularly in reactions like the Evans Aldol (B89426) addition, which proceeds through a six-membered ring chair transition state to yield syn products with high diastereoselectivity. alfa-chemistry.com

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

| Reaction Type | Reagent | Product | Reference |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | |

| Organometallic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol | slideshare.net |

| Organometallic Addition | Organolithium Reagent (R-Li) | Secondary Alcohol | libretexts.org |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | slideshare.net |

| Acetal Formation | Alcohol (R-OH) in acid | Acetal | geeksforgeeks.org |

Oxidation Reactions to Carboxylic Acids (e.g., Pinnick Oxidation, Enzymatic Oxidation)

Aldehydes are easily oxidized to their corresponding carboxylic acids. libretexts.orgncert.nic.in This transformation can be achieved using a variety of oxidizing agents, from strong oxidants like potassium permanganate (B83412) and chromium trioxide to milder reagents.

Pinnick Oxidation: The Pinnick oxidation is a particularly mild and efficient method for oxidizing aldehydes to carboxylic acids, especially α,β-unsaturated aldehydes. wikipedia.org It utilizes sodium chlorite (B76162) (NaClO₂) under weakly acidic conditions. wikipedia.orgpsiberg.com The reaction is known for its tolerance of a wide range of functional groups, though some sensitive groups like thioethers may also be oxidized. wikipedia.orgpsiberg.com The proposed mechanism involves the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. wikipedia.org This method has been successfully employed in the synthesis of complex molecules where an aldehyde intermediate is oxidized to a carboxylic acid without affecting other sensitive parts of the molecule. nih.govmdpi.combeilstein-journals.org

Enzymatic Oxidation: Biocatalytic methods offer a green and highly selective alternative for the oxidation of aldehydes. Alcohol dehydrogenases (ADHs) can catalyze the oxidation of alcohols to aldehydes, and in some systems, further oxidation to the carboxylic acid can occur. researchgate.netnih.gov For instance, aldehyde dehydrogenases can be used to convert α-aminoaldehydes to the corresponding α-amino acids. researchgate.net Enzymatic cascades have been developed where an amino alcohol is first oxidized to an aldehyde by an oxidase, which can then be further transformed. rsc.org

Table 2: Comparison of Oxidation Methods for Aldehydes

| Method | Reagent(s) | Conditions | Advantages | Limitations | Reference |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Mildly acidic | High yield, tolerates many functional groups, good for α,β-unsaturated aldehydes | Can oxidize sensitive groups like thioethers | wikipedia.orgpsiberg.com |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong acid | Strong oxidizing agent | Not selective, harsh conditions | nih.gov |

| Enzymatic Oxidation | Alcohol Dehydrogenase/Aldehyde Dehydrogenase | Aqueous, mild pH | High selectivity, environmentally friendly | Substrate specific, potential for enzyme inhibition | researchgate.netnih.gov |

Condensation and Imine Formation Reactions (e.g., Reductive Amination, Pictet-Spengler Condensation)

The aldehyde group of this compound can react with amines and other nucleophiles to form a variety of condensation products.

Imine and Oxime Formation: Aldehydes react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) derivatives to form oximes. geeksforgeeks.org These reactions are typically reversible and acid-catalyzed. geeksforgeeks.org The formation of oximes from aminooxy-functionalized amino acids and aldehydes is a chemoselective ligation strategy used in peptide synthesis and cyclization due to the high stability of the resulting oxime bond compared to an imine. iris-biotech.de

Reductive Amination: This two-step process involves the initial formation of an imine from the aldehyde and an amine, followed by in-situ reduction to form a new amine. This is a powerful method for creating C-N bonds.

Pictet-Spengler Condensation: While not explicitly detailed for this compound in the provided context, the Pictet-Spengler reaction is a classic condensation reaction where a β-arylethylamine undergoes cyclization with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. N-protected α-aminoaldehydes are known to participate in related cyclization reactions. jst.go.jp

Ugi Four-Component Condensation: This multicomponent reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure in a single step. researchgate.net This reaction has been utilized with Fmoc-amino acids and mercaptoacetaldehyde (B1617137) derivatives for the efficient synthesis of dipeptides. researchgate.net

Role and Cleavage of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). wikipedia.org Its stability under acidic conditions and ease of removal with mild bases make it a cornerstone of modern peptide chemistry. total-synthesis.com

Base-Labile Deprotection Mechanisms (e.g., Piperidine-mediated)

The removal of the Fmoc group is typically achieved using a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The deprotection proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. scholaris.caacs.org

The mechanism involves two main steps:

A base, such as piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring system. nih.govresearchgate.net The resulting fluorenyl anion is stabilized by the aromaticity of the 14-electron system. total-synthesis.com

This is followed by a β-elimination, which releases the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. acs.orgnih.gov The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion. nih.govresearchgate.netresearchgate.net

Various conditions for Fmoc deprotection have been reported, with 20% piperidine in DMF being a standard choice. wikipedia.orgscholaris.caresearchgate.net Other bases like morpholine, DBU, and pyrrolidine (B122466) have also been explored as alternatives to piperidine. total-synthesis.comiris-biotech.deacs.orgresearchgate.net

Table 3: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration/Solvent | Notes | Reference |

| Piperidine | 20% in DMF | The most common and efficient reagent. | wikipedia.orgiris-biotech.de |

| Piperazine/DBU/Formic Acid | 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | Avoids the use of the more regulated piperidine. | wikipedia.org |

| Morpholine | 50-60% in DMF | Can minimize side reactions like diketopiperazine formation. | total-synthesis.comresearchgate.net |

| 4-Methylpiperidine | 20% in DMF | As efficient as piperidine. | iris-biotech.de |

| Diethylamine | 10-60% in DMF | An alternative secondary amine. | researchgate.net |

Compatibility with Orthogonal Protecting Group Strategies

Orthogonal protection is a fundamental strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.meorganic-chemistry.org The Fmoc group is a key component of one of the most widely used orthogonal protection schemes in peptide synthesis: the Fmoc/tBu strategy. acs.orgiris-biotech.debiosynth.com

In this strategy:

The α-amino group of the amino acid is protected with the base-labile Fmoc group.

Reactive side chains are protected with acid-labile groups, such as the tert-butyl (tBu ) group for carboxylic acids (Asp, Glu) and hydroxyls (Ser, Thr), or the trityl (Trt ) group for cysteine. iris-biotech.debiosynth.com

This orthogonality allows for the iterative deprotection of the N-terminal Fmoc group with a base (e.g., piperidine) to elongate the peptide chain, without affecting the acid-labile side-chain protecting groups. total-synthesis.comiris-biotech.de These side-chain groups are then removed at the end of the synthesis during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The Fmoc group is also compatible with other protecting groups, such as the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, although it is considered only quasi-orthogonal to Cbz as Fmoc can also be removed under certain hydrogenation conditions. total-synthesis.comrsc.org It is also compatible with the Alloc group, which is removed by palladium catalysis. fiveable.mebiosynth.com This wide range of compatibility allows for complex synthetic strategies, including the synthesis of modified peptides and other complex organic molecules. total-synthesis.compsu.edu

Stereoselective Transformations Initiated by the Aldehyde

The aldehyde functionality of this compound is a key initiator for stereoselective transformations, enabling the construction of new stereogenic centers with a high degree of control. The diastereoselectivity of nucleophilic additions to the carbonyl group is governed by well-established stereochemical models, primarily the Felkin-Anh and Cram-chelation models. The nature of the N-protecting group plays a pivotal role in determining which model predominates. acs.orgscholaris.cabeilstein-journals.org

In the case of this compound, the carbamate (B1207046) protecting group possesses an N-H proton capable of forming a hydrogen bond. This can lead to the formation of a rigid, cyclic transition state, particularly in reactions involving metal ions that can chelate with both the carbamate and aldehyde oxygens. This chelation-controlled pathway, often described as a Cram-chelation or a proton-bridged cyclic model, typically leads to the formation of syn-diastereomers. acs.orgscholaris.ca For instance, the tin-mediated allylation of N-Boc α-amino aldehydes, which also have an N-H proton, has been shown to produce syn-amino alcohols with high diastereoselectivity. scholaris.ca

Conversely, in the absence of strongly chelating metals or when using non-chelating Lewis acids, the reaction may proceed through an open-chain transition state. scholaris.ca The stereochemical outcome is then predicted by the Felkin-Anh model, where the nucleophile attacks from the face opposite the largest substituent (the Fmoc-NH- group) to minimize steric hindrance. This pathway generally yields the anti-diastereomer. beilstein-journals.orgrsc.org

A study on the addition of 2-(trimethylsilyl)thiazole (B1297445) to various N-protected α-amino aldehydes highlighted this dichotomy. While sterically constrained aldehydes favored anti addition consistent with the Felkin-Anh model, N-Boc-L-phenylalaninal showed a preference for syn addition, a reversal attributed to a proton-bridged cyclic transition state. acs.org Research comparing different N-protecting groups has further clarified this effect; N,N-dibenzyl-protected amino aldehydes, which lack an N-H bond for hydrogen bonding or chelation, reliably follow the Felkin-Anh model to give anti products. rsc.org

Therefore, the stereochemical outcome of reactions with this compound can be tuned by the choice of nucleophile and reaction conditions, as summarized in the table below.

| Reaction Type | Nucleophile/Conditions | Predominant Model | Expected Product Diastereomer |

| Grignard Addition | R-MgX (chelating metal) | Cram-Chelation | syn |

| Organolithium Addition | R-Li (non-chelating) | Felkin-Anh | anti |

| Tin-mediated Allylation | Allyl-SnR₃ (chelating metal) | Cram-Chelation | syn |

| Silyl Enol Ether Addition | TiCl₄ (chelating Lewis acid) | Cram-Chelation | syn |

| Silyl Enol Ether Addition | BF₃·OEt₂ (non-chelating Lewis acid) | Felkin-Anh | anti |

This table represents expected outcomes based on established models for N-carbamate protected α-amino aldehydes.

Mechanistic Studies of Specific Reactions (e.g., computational and experimental elucidation of transition states)

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively published, the reaction mechanisms can be reliably inferred from studies on analogous N-protected α-amino aldehydes and related systems. rsc.orgdoi.org These investigations typically employ a combination of computational modeling (such as Density Functional Theory, DFT) and experimental techniques (like kinetic analysis and NMR spectroscopy) to elucidate transition states and reaction pathways. doi.orgacs.org

Computational Elucidation of Transition States: DFT calculations are a powerful tool for modeling the transition states of stereoselective reactions. For N-carbamate protected aldehydes like this compound, two primary transition state models are considered:

Chelated (Cyclic) Transition State: In the presence of a Lewis acid or metal cation, the Fmoc-carbamate oxygen and the aldehyde oxygen can coordinate to the metal, forming a rigid five-membered ring. The N-H proton can also participate in hydrogen bonding. This conformation forces the aldehyde to adopt a specific orientation, leading to a highly organized transition state where the nucleophile attacks from a less hindered face, typically resulting in the syn product. scholaris.ca

Acyclic (Open) Transition State (Felkin-Anh Model): In non-chelating conditions, the molecule adopts a staggered conformation to minimize steric strain. According to the Felkin-Anh model, the largest substituent (the Fmoc-NH- group) orients itself perpendicular to the carbonyl plane. The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent (the α-hydrogen), passing by the medium-sized substituent (the methyl group), to yield the anti product. beilstein-journals.orgrsc.org

A computational study on a similar system, the serine/threonine ligation (STL) involving an Fmoc-L-Ala salicylaldehyde (B1680747) ester, provided insight into the factors governing diastereoselectivity. doi.org The calculations revealed that the rate-determining step was the acs.org O-to-N acyl transfer and that the observed diastereoselectivity arose from steric repulsion in the transition state between the leaving group and the amino acid's side chain. doi.org This highlights how subtle steric and electronic effects, which can be modeled computationally, dictate the reaction outcome.

Experimental Investigations: Experimental methods are crucial for validating computational models and providing tangible evidence of reaction mechanisms.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying catalyst or substrate concentrations) can help determine the rate-determining step and the roles of different species in the reaction. Kinetic isotope effect (KIE) studies can reveal whether a specific C-H bond is broken in the rate-determining step. nih.gov

NMR Spectroscopy: High-resolution NMR spectroscopy is used to determine the structure and stereochemistry of reaction products and intermediates. jst.go.jp Variable-temperature NMR studies can provide information on molecular dynamics and the conformational preferences of the molecule in solution, which are key to understanding the transition state. acs.org For example, specific NOE (Nuclear Overhauser Effect) correlations can confirm the proposed 3D structures of intermediates. us.es

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or Raman spectroscopy can be used to observe the formation and consumption of intermediates during a reaction, providing a more complete picture of the reaction pathway.

By combining these computational and experimental approaches, a detailed understanding of the factors controlling the reactivity and stereoselectivity of this compound can be achieved, enabling its rational application in complex molecule synthesis.

Applications in Advanced Organic and Medicinal Chemistry Research

Fmoc-D-Ala-aldehyde as a Chiral Building Block

The inherent chirality of this compound makes it a crucial starting material for the synthesis of enantiomerically pure complex molecules. rsc.org

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern drug discovery and materials science. frontiersin.orgnih.gov this compound serves as a key precursor in the synthesis of a variety of complex organic structures. rsc.org Its defined stereochemistry at the alpha-carbon is transferred to the final product, ensuring the desired biological activity or material property. For instance, it can be used in aldol (B89426) reactions or other carbon-carbon bond-forming reactions to create new stereocenters with high selectivity. nih.govbeilstein-journals.orgmdpi.com The aldehyde functionality can be transformed into other functional groups, such as alcohols or amines, further expanding its utility in the construction of diverse and complex molecular architectures.

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. rsc.org this compound is a valuable component in the synthesis of peptide-based macrocycles. nih.gov The incorporation of D-amino acids like D-alanine can induce specific turns in a peptide chain, facilitating the cyclization process. mdpi.comuni-kiel.de The aldehyde group can participate in ring-closing reactions, for example, through reductive amination with a terminal amine on the peptide chain to form a stable cyclic structure. rsc.org This approach allows for the creation of diverse macrocyclic peptide libraries with potential therapeutic applications. nih.govacs.org

Precursor for Peptide and Peptidomimetic Synthesis

The Fmoc protecting group on this compound makes it directly compatible with the most common method for peptide synthesis. iris-biotech.de

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. peptide.com this compound can be readily incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. nih.gov The Fmoc group protects the amino terminus, allowing for the sequential addition of other amino acids. iris-biotech.de This integration enables the site-specific introduction of an aldehyde group within a peptide sequence, which can then be used for further modifications or conjugations. acs.orgnih.gov

Table 1: Key Steps in Fmoc-SPPS

| Step | Description | Reagents |

|---|---|---|

| 1. Deprotection | Removal of the Fmoc group from the N-terminal amino acid. | 20% Piperidine (B6355638) in DMF |

| 2. Activation | Activation of the carboxyl group of the incoming Fmoc-amino acid. | Coupling reagents (e.g., HBTU, HATU) |

| 3. Coupling | Formation of the peptide bond between the activated amino acid and the deprotected N-terminus. | Fmoc-amino acid, Base (e.g., DIPEA) |

| 4. Washing | Removal of excess reagents and byproducts. | DMF, DCM |

This table outlines the fundamental, repetitive cycle of solid-phase peptide synthesis using the Fmoc strategy.

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to improve properties like stability and bioavailability. researchgate.net One common modification is the reduction of an amide bond to a secondary amine. nih.gov this compound is a key starting material for creating these reduced amide bond peptidomimetics. mdpi.com Through a process called reductive amination, the aldehyde group of this compound can react with the N-terminal amine of a peptide segment in the presence of a reducing agent to form a stable secondary amine linkage, effectively replacing a native peptide bond. nih.govmdpi.com This strategy allows for the precise introduction of non-natural linkages into a peptide sequence, leading to novel structures with potentially enhanced therapeutic properties. researchgate.net

The synthesis of peptides with a C-terminal aldehyde is of significant interest as these compounds can act as reversible inhibitors of certain enzymes. thieme-connect.de this compound itself can be considered a protected C-terminal D-alanine aldehyde. More complex peptide aldehydes can be synthesized using specialized linkers on a solid support. nih.govresearchgate.netresearchgate.net For instance, a peptide chain can be assembled, and in the final step, a precursor attached to the resin is converted into an aldehyde. oup.comru.nlnih.gov The aldehyde functionality at the C-terminus provides a handle for various modifications, including the attachment of fluorescent labels, polymers, or other molecules to tailor the peptide's properties for specific applications. ru.nl

Compound Information

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Fmoc-D-Ala-OH |

| Fmoc-L-MeLeu-OH |

| Fmoc-L-Pip-OH |

| Fmoc-Ant-OH |

| Fmoc-Leu-OH |

| Fmoc-Ser-Gly-Gly-H |

| H-Ala-Leu-Ala-Lys-Leu-Gly-Gly-H |

| Ac-Lys-Ala-Leu-Lys-Glu-Ala-Leu-Ala-Lys-Leu-Gly-Gly-H |

| Ac-Glu-Ala-Leu-Glu-Lys-Ala-Leu-Lys-Glu-Ala-Leu-Ala-Lys-Leu-Gly-Gly-H |

| Fmoc-Ser(Trt)-OH |

| Boc-Ala-CHO |

| Fmoc-(L)-mesityl alanine |

| Fmoc-(D)-mesityl alanine |

| Cbz-(L)-mesityl alanine |

| Cbz-(D)-mesityl alanine |

| allyl-(L)-mesityl alanine |

| allyl-(D)-mesityl alanine |

| 4-methoxybenzyl-(L)-mesityl alanine |

| 4-methoxybenzyl-(D)-mesityl alanine |

| 2,4-dimethoxybenzyl-(L)-mesityl alanine |

| 2,4-dimethoxybenzyl-(D)-mesityl alanine |

| benzyl-(L)-mesityl alanine |

| benzyl-(D)-mesityl alanine |

Incorporating Aldehyde Functionalities for Site-Specific Modifications

The aldehyde group is a powerful tool for the site-specific modification of peptides and proteins due to its unique reactivity. nih.gov Unlike other functional groups, aldehydes can undergo highly selective reactions with specific nucleophiles like hydrazides and aminooxy groups, even within the complex chemical environment of a fully folded protein. pnas.org This allows for the precise attachment of various molecular entities, such as drugs, fluorescent dyes, or affinity tags. nih.gov

A prominent strategy for achieving site-specific modification involves the use of a genetically encoded "aldehyde tag". nih.gov This method utilizes a short peptide sequence, such as LCTPSR, which is recognized by a formylglycine-generating enzyme (FGE). pnas.org FGE cotranslationally oxidizes the cysteine (or serine) residue within this tag to a formylglycine (FGly) residue, which contains a reactive aldehyde moiety. pnas.orggoogle.com This enzymatic process ensures that the aldehyde is introduced only at the desired location within the protein sequence. google.com The resulting aldehyde serves as a chemical handle for conjugation with probes functionalized with aminooxy or hydrazide groups, leading to the formation of stable oxime or hydrazone linkages, respectively. pnas.org This technique has been successfully applied to modify monoclonal antibodies and other proteins expressed in mammalian cells, highlighting its versatility. pnas.orgnih.gov

By incorporating this compound during solid-phase peptide synthesis (SPPS), a similar aldehyde functionality can be chemically introduced at any desired position in a synthetic peptide chain, offering a non-enzymatic route to site-specific labeling and modification.

| Method | Description | Key Reagents/Components | Resulting Linkage | Reference |

|---|---|---|---|---|

| Aldehyde Tag Technology | Enzymatic conversion of a Cys or Ser residue within a specific peptide tag to a formylglycine (FGly) residue. | Formylglycine-Generating Enzyme (FGE), Aldehyde Tag Sequence (e.g., LCTPSR) | Oxime or Hydrazone | pnas.orgnih.govgoogle.com |

| Chemical Synthesis | Direct incorporation of an aldehyde-containing amino acid during solid-phase peptide synthesis. | This compound, Aminooxy- or Hydrazide-functionalized probes | Oxime or Hydrazone | pnas.org |

Development of Novel Synthetic Pathways and Methodologies

The unique reactivity of the aldehyde functional group has driven the development of innovative synthetic strategies in peptide chemistry. Building blocks like this compound are instrumental in these methodologies, which aim to create complex peptide structures and conjugates with high efficiency and selectivity.

Late-stage functionalization (LSF) is a powerful strategy that involves modifying a fully assembled peptide in the final steps of a synthesis. acs.org This approach allows for the rapid creation of a diverse library of peptide analogs from a common precursor, which is highly valuable for structure-activity relationship (SAR) studies in drug development. nih.gov The aldehyde group is an ideal handle for LSF because of its ability to undergo chemoselective reactions without interfering with other reactive amino acid side chains. acs.orgnih.gov

One bio-inspired LSF method involves the selective oxidation of a dimethyl lysine (B10760008) residue within a peptide to generate an aldehyde-containing allysine. nih.gov This biomimetic approach allows for the late-stage introduction of an aldehyde that can then be diversified using various conjugation chemistries. nih.gov Similarly, incorporating this compound during synthesis pre-installs a reactive site that can be functionalized after the full peptide chain is assembled and deprotected. researchgate.net This enables the attachment of different tags or pharmacophores, facilitating the exploration of a peptide's therapeutic potential. nih.gov LSF methodologies performed on the solid phase are particularly advantageous as they can be applied to larger peptides that may have poor solubility in organic solvents. acs.org

Chemical ligation techniques are essential for the total synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. emorychem.science Aldehyde chemistry has given rise to novel ligation strategies that overcome some limitations of traditional methods like Native Chemical Ligation (NCL), which typically requires an N-terminal cysteine residue. emorychem.science

Aldehyde Capture Ligation (ACL) is a prime example of such an innovation. emorychem.science In this strategy, one peptide fragment is prepared as a C-terminal o-benzaldehyde ester. emorychem.science This aldehyde reversibly captures the N-terminal amine of a second peptide fragment, forming an intermediate such as a hemiaminal or imine. emorychem.science This capture step brings the reactive termini into close proximity, enforcing an intramolecular reaction that leads to the formation of a native amide bond. emorychem.scienceresearchgate.net This method expands the scope of ligation beyond cysteine-containing junctions, as it should theoretically work for any N-terminal amino acid. emorychem.science Research has demonstrated that this ligation proceeds efficiently, and concerns about epimerization at the ligation site have been shown to be minimal under optimized conditions. emorychem.science Similar strategies have been developed using salicylaldehyde (B1680747) esters for chemoselective ligation at N-terminal serine or threonine residues. researchgate.netgoogle.com

Biochemical and Enzymological Research Applications Excluding Clinical Studies

Design and Synthesis of Enzyme Inhibitors (Mechanistic Focus)

Peptide aldehydes are recognized as important tools in biochemistry for the inhibition of enzymes, particularly proteases. nih.gov The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, leading to the formation of a covalent adduct and subsequent inhibition of the enzyme.

Active Site-Directed Inhibition Mechanisms

Fmoc-D-Ala-aldehyde functions as an active site-directed inhibitor. The D-alanine portion of the molecule can be recognized by the active site of certain enzymes, guiding the reactive aldehyde group to a position where it can interact with key catalytic residues. For instance, in cysteine and serine proteases, the aldehyde is attacked by the nucleophilic sulfur or oxygen atom of a cysteine or serine residue in the active site. This results in the formation of a stable, yet often reversible, thiohemiacetal or hemiacetal covalent bond. frontiersin.orgnih.gov This mechanism effectively blocks the enzyme's catalytic activity by preventing the binding and processing of the natural substrate.

Transition State Analog Design Incorporating Aldehyde Moiety

A cornerstone of modern enzyme inhibitor design is the concept of transition state analogs. researcher.life Enzymes function by stabilizing the high-energy transition state of a reaction, thus lowering the activation energy. Molecules that mimic this transition state can bind to the enzyme with extremely high affinity, often orders of magnitude tighter than the substrate itself.

The aldehyde moiety of this compound is crucial in its function as a transition state analog, particularly for proteases. nih.govacs.org During the hydrolysis of a peptide bond by a protease, a tetrahedral intermediate is formed. The carbonyl carbon of the aldehyde in this compound can be attacked by an active site nucleophile (like serine or cysteine) to form a tetrahedral hemiacetal or thiohemiacetal. frontiersin.orgnih.gov This structure closely resembles the geometry and charge distribution of the natural transition state of peptide bond cleavage, allowing the inhibitor to bind with high affinity to the enzyme's active site.

Interaction with Aldehyde Dehydrogenases (ALDHs) - Mechanistic Insights

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids. nih.govwikipedia.orgnih.gov The catalytic mechanism of ALDHs typically involves a series of well-defined steps within the active site. nih.gov

The interaction of an aldehyde substrate, such as the aldehyde portion of this compound, with an ALDH enzyme proceeds as follows:

Nucleophilic Attack: A conserved cysteine residue in the active site, acting as a nucleophile, attacks the carbonyl carbon of the aldehyde. wikipedia.orgnih.gov

Thiohemiacetal Intermediate Formation: This attack results in the formation of a tetrahedral thiohemiacetal intermediate. nih.gov

Hydride Transfer: A hydride ion is transferred from the intermediate to the cofactor NAD(P)⁺, forming NAD(P)H and a thioester intermediate.

Hydrolysis: The thioester intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid product and regenerating the free enzyme. wikipedia.org

Aldehyde-containing compounds can act as inhibitors of ALDHs by functioning as substrates that are processed very slowly (substrate inhibition) or by forming stable adducts that inactivate the enzyme. researchgate.net The specific interactions and inhibition kinetics can provide valuable insights into the structure and function of the ALDH active site. nih.govbohrium.com

Table 1: Key Residues in the ALDH Catalytic Mechanism

| Residue | Role in Catalysis | Interaction with Aldehyde |

|---|---|---|

| Cysteine (e.g., Cys302) | Catalytic Nucleophile | Attacks the carbonyl carbon to form a thiohemiacetal intermediate. wikipedia.orgnih.gov |

| Glutamate (e.g., Glu268) | General Base | Activates the cysteine residue and later a water molecule for hydrolysis. nih.gov |

| NAD(P)⁺ Binding Residues | Cofactor Binding | Position the NAD(P)⁺ cofactor to accept a hydride ion. wikipedia.org |

Protease Inhibition Studies

Peptide aldehydes are well-established inhibitors for various classes of proteases, including serine, cysteine, and aspartic proteases. nih.govdiagenode.com The specificity of the inhibitor is largely determined by the peptide sequence, which dictates the binding affinity to the enzyme's active site pockets (S1, S2, etc.). This compound can serve as a P1 residue mimic, where the D-alanine side chain fits into the S1 pocket of the protease.

The aldehyde group acts as a "warhead," reacting with the catalytic nucleophile of the protease. For cysteine proteases, this leads to the formation of a reversible thiohemiacetal adduct. frontiersin.org The potency of inhibition can be very high, with some peptide aldehydes exhibiting inhibition constants (Ki) in the low nanomolar range. nih.gov The study of how modifications to the peptide backbone or the aldehyde itself affect inhibitory activity provides critical information for the development of more potent and selective protease inhibitors. ku.edu

Probing Enzyme Active Site Topography and Catalytic Mechanisms

The specific binding requirements of an enzyme inhibitor can be exploited to map the topography of the enzyme's active site. By systematically altering the structure of an inhibitor like this compound and measuring the corresponding changes in binding affinity or inhibitory activity, researchers can infer the size, shape, and chemical nature of the active site pockets.

For example, replacing the D-alanine with other D-amino acids of varying sizes and polarities can reveal the steric and electronic preferences of the S1 binding pocket. The Fmoc group itself, being large and hydrophobic, can also be used to probe regions of the enzyme surface outside of the immediate active site.

Furthermore, activity-based probes containing an aldehyde warhead can be used to covalently label active site residues. nih.govresearchgate.net Identifying the specific amino acid that has been modified (e.g., through mass spectrometry-based proteomics) provides direct evidence for its involvement in the catalytic mechanism. nih.gov This approach allows for the functional annotation of enzymes and the elucidation of their catalytic strategies. nih.gov

Development of Chemical Biology Tools for Protein Studies

The unique properties of this compound make it a useful building block for the creation of more complex chemical biology tools. The Fmoc group allows for its incorporation into peptides using standard solid-phase synthesis techniques, while the aldehyde provides a reactive handle for further chemical modification. nih.gov

One potential application is in the development of affinity-based probes to study protein-protein interactions. A peptide containing this compound could be designed to bind to a specific protein of interest. The aldehyde could then be used to cross-link to nearby interacting proteins, allowing for their identification.

Additionally, the aldehyde functionality can be used to attach reporter molecules, such as fluorophores or biotin tags, to a target protein in a site-specific manner. researchgate.net This can be achieved through reactions like oxime or hydrazone ligation. Such tagged proteins are invaluable for studying protein localization, trafficking, and interactions within a cellular context.

In Vitro Modulation of Enzymatic Activity by this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive review of scientific literature, no specific data detailing the in vitro modulation of enzymatic activity by the compound N-α-(9-Fluorenylmethoxycarbonyl)-D-alaninal, commonly known as this compound, has been publicly reported. Consequently, quantitative measures of enzymatic inhibition, such as IC50 or Ki values, for this specific molecule are not available.

This compound is widely recognized and utilized within the field of bio-organic chemistry, primarily as a chiral building block in the solid-phase synthesis of more complex peptide aldehydes. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in peptide chemistry, allowing for the controlled, sequential addition of amino acid residues to a growing peptide chain. The aldehyde functional group is of particular interest as it can act as an electrophilic "warhead" in enzyme inhibitors, particularly for cysteine proteases.

While the broader class of peptide aldehydes is well-established as potent, reversible inhibitors of various proteases, the inhibitory activity of a single, N-terminally protected amino acid aldehyde like this compound has not been a specific focus of published research. Scientific investigations in this area tend to concentrate on di-, tri-, or larger peptide aldehydes, where the sequence of amino acid residues contributes significantly to the inhibitor's specificity and binding affinity for the target enzyme's active site.

In such studies, Fmoc-protected amino acid aldehydes, including this compound, serve as crucial starting materials. They are incorporated into a peptide sequence, and the final deprotected peptide aldehyde is then tested for its enzymatic inhibitory properties. The primary role of this compound, as documented in the available literature, is therefore that of a synthetic intermediate rather than an active enzyme modulator itself.

Without specific research findings on the direct interaction of this compound with any particular enzyme, it is not possible to construct a data table of its inhibitory activity or to provide detailed research findings on its in vitro enzymatic modulation. The scientific community has, to date, focused on the utility of this compound as a precursor in the synthesis of more elaborate and specific enzyme inhibitors.

Advanced Characterization and Computational Approaches in Research

Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Analysis

The characterization of Fmoc-D-Ala-aldehyde and its reaction products requires precise analytical methods to ensure chemical identity, purity, and stereochemical integrity. These techniques are fundamental for quality control and for obtaining meaningful results in subsequent applications.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acid derivatives. It is routinely used to assess the chemical purity of this compound and to ensure the absence of impurities that could interfere with peptide synthesis. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA).

A critical aspect of quality control for amino acid derivatives is the assessment of their stereochemical or enantiomeric purity. phenomenex.com Standard HPLC columns cannot distinguish between D- and L-enantiomers. sigmaaldrich.com Therefore, chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), is employed for this purpose. phenomenex.com This technique is crucial because even small amounts of the incorrect enantiomer (L-isomer in this case) can significantly impact the structure and function of the final peptide. sigmaaldrich.com For many applications, an enantiomeric purity of ≥99.8% is required, a level of precision achievable with chiral HPLC. phenomenex.com

Table 1: Typical HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Purity Assessment |

| Column | C18 | Separation of compound from nonpolar impurities |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elution of the compound |

| Detection | UV at 220 or 265 nm | Detection of the Fmoc group |

| Technique | Chiral HPLC | Stereochemical (Enantiomeric) Purity Assessment |

| Column | Polysaccharide-based (e.g., Lux Cellulose-1) | Separation of D- and L-enantiomers |

| Mobile Phase | Acetonitrile/Water with TFA | Elution of separated enantiomers |

| Detection | UV at 220 nm | Quantification of each enantiomer |

This table is a generalized representation based on common practices for Fmoc-amino acid analysis. phenomenex.com

Spectroscopic methods provide detailed structural information and are vital for confirming the identity of this compound and for studying its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Specific signals, such as the aldehyde proton (CHO), the α-carbon proton, and the characteristic aromatic protons of the Fmoc group, verify the compound's identity. In mechanistic studies, NMR can be used to track the disappearance of the aldehyde signal and the appearance of new signals corresponding to reaction products, such as in reductive amination reactions. rsc.org Conformational studies of peptides containing related residues also rely heavily on NMR data to determine solution-state structures. chemrxiv.orgmdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of this compound (C₁₈H₁₇NO₃, MW: 295.33 g/mol ). biosynth.com MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring reaction progress. researchgate.net It allows for the detection of starting materials, intermediates, and final products in a complex mixture, confirming the success of reactions like peptide couplings or modifications. researchgate.netresearchgate.net Tandem MS (MS/MS) can further be used to fragment ions, providing data that helps to confirm the sequence and structure of modified peptides. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods offer profound insights into the behavior of molecules like this compound at an atomic level, complementing experimental findings. These in-silico approaches can predict reactivity, elucidate complex mechanisms, and model interactions with biological macromolecules.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For aldehydes, DFT studies can elucidate reaction mechanisms by calculating the energy of reactants, transition states, and products. nih.govresearchgate.net For instance, in reactions involving nucleophilic attack on the aldehyde's carbonyl carbon, DFT can model the energy profile of the reaction pathway, identifying the rate-determining step and the structure of the transition state. nih.govresearchgate.net This approach has been used to understand that reactions of primary amines with aldehydes can lead to different products (carbinolamines or Schiff bases) depending on the conditions, a process that can be modeled with DFT. researchgate.net Such calculations provide a theoretical foundation for understanding the compound's chemical behavior and for optimizing reaction conditions.

The three-dimensional shape (conformation) of this compound and the peptides it forms is critical to its function and reactivity. Computational conformational analysis is used to predict the most stable arrangements of the molecule. mdpi.comresearchgate.net For peptides, techniques like molecular dynamics simulations are used to explore the conformational space available to the molecule. researchgate.net The analysis of these simulations, often visualized with tools like Ramachandran plots, reveals the preferred secondary structures (e.g., helices, turns) of the peptide backbone. researchgate.net Understanding the preferred conformation is essential for predicting how a peptide might interact with a target, such as an enzyme active site. In reactions where new stereocenters are formed, computational models can sometimes predict the diastereomeric ratio of the products, guiding synthetic strategy. chemrxiv.org

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. numberanalytics.com This method is particularly valuable for investigating how a ligand, such as a peptide containing an aldehyde warhead, interacts with a biological target like an enzyme. nih.govtums.ac.ir By simulating the ligand-enzyme complex in a solvated environment, MD can reveal the dynamic process of binding, identify key intermolecular interactions (like hydrogen bonds), and assess the stability of the complex. numberanalytics.comnih.govresearchgate.net For example, MD simulations have been used to understand how mutations in an aldehyde dehydrogenase enzyme affect its flexibility and cofactor binding, providing insights that guide protein engineering. nih.gov Similarly, simulations can model how an inhibitor binds within the enzyme's active site, information that is crucial for the rational design of more potent and selective drugs. tums.ac.irnih.gov

Table 2: Summary of Computational Approaches and Applications

| Computational Method | Application for this compound and Derivatives | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and reactivity. | Energy barriers, transition state structures, electronic properties. nih.govresearchgate.net |

| Conformational Analysis | Prediction of stable 3D structures and peptide secondary structures. | Preferred molecular shapes, influence on reactivity, stereochemical outcomes. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interactions between a ligand and an enzyme. | Binding modes, interaction stability, role of flexibility, enzyme-substrate recognition. numberanalytics.comnih.gov |

Quantum Chemical Calculations of Electronic Structure and Properties Relevant to Reactivity

While specific, dedicated computational chemistry literature focusing exclusively on this compound is limited, its electronic structure and reactivity can be thoroughly understood through standard quantum chemical calculation methodologies. These computational approaches provide profound insights into the molecule's behavior at a subatomic level, complementing experimental observations. Techniques like Density Functional Theory (DFT) are instrumental in elucidating the electronic properties that govern the reactivity of aldehydes and protected amino acids. researchgate.netnih.govscielo.org.mx

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scielo.org.mx For a molecule like this compound, DFT calculations can determine its optimized geometry, vibrational frequencies, and, most importantly, its electronic properties. scielo.org.mx By solving approximations of the Schrödinger equation, DFT provides a detailed picture of electron distribution and molecular orbitals, which are fundamental to understanding chemical reactivity. researchgate.net

Frontier Molecular Orbitals (FMO) and Reactivity

The reactivity of a chemical compound is largely governed by the interaction of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of chemical behavior.

LUMO (Lowest Unoccupied Molecular Orbital): For this compound, the LUMO is expected to be predominantly localized on the carbonyl group (C=O) of the aldehyde. This indicates that the aldehyde carbon is the primary electrophilic center, making it highly susceptible to nucleophilic attack. This is a characteristic feature of aldehydes, which are known for their electrophilicity. mdpi.com

HOMO (Highest Occupied Molecular Orbital): The HOMO is anticipated to be localized on the electron-rich regions of the molecule. In this case, significant contributions would come from the π-system of the large, aromatic fluorenyl group of the Fmoc protector.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. scielo.org.mx A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

The table below presents typical parameters that would be obtained from a DFT calculation for a molecule with the structural features of this compound.

| Calculated Property | Representative Value | Significance for Reactivity |

| HOMO Energy | ~ -6.5 eV | Represents the energy of the highest energy electrons; indicates the molecule's capacity to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Represents the energy of the lowest energy empty orbital; indicates the molecule's capacity to accept electrons, highlighting its electrophilic nature. scielo.org.mx |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. scielo.org.mx The aldehyde function contributes to a reactive LUMO. |

| Dipole Moment | ~ 3.5 D | A significant dipole moment, arising from the polar carbonyl and carbamate (B1207046) groups, influences solubility and intermolecular interactions. |

| Mulliken Charge on C=O | C: ~ +0.4, O: ~ -0.4 | The large positive partial charge on the aldehyde carbon confirms its status as a strong electrophilic site, prone to attack by nucleophiles. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for a molecule of this type. They are intended for educational purposes to explain the relevance of these quantum chemical parameters.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the molecule's surface. scielo.org.mx

For this compound, an MEP map would reveal:

Electron-Deficient Regions (Positive Potential): These areas, typically colored blue, would be concentrated around the aldehyde hydrogen and, most significantly, the aldehyde carbon. This visually confirms the electrophilic character of the aldehyde group, making it the primary target for nucleophiles.

Electron-Rich Regions (Negative Potential): These regions, colored red, would be located around the carbonyl oxygen and the oxygen atoms of the carbamate group, as well as over the π-electron cloud of the fluorenyl ring. These sites represent potential points of interaction with electrophiles or coordination sites.

These computational models provide a robust theoretical foundation for understanding why this compound is an effective reagent in synthetic procedures, such as peptide synthesis, where the aldehyde function is used to form new carbon-carbon or carbon-nitrogen bonds. nih.govnih.gov The electronic properties quantified by these calculations directly correlate with the compound's observed chemical behavior.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of Fmoc-D-Ala-aldehyde into flow chemistry and high-throughput experimentation (HTE) platforms represents a significant leap forward in the efficiency and scalability of its use. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for automation, is particularly well-suited for reactions involving sensitive intermediates like aldehydes. beilstein-journals.orgresearchgate.net The use of microreactors can lead to a marked reduction in reaction times and improved mixing, which is crucial for minimizing side reactions such as self-condensation. beilstein-journals.org

High-throughput experimentation (HTE) is a powerful tool for rapidly screening and optimizing reaction conditions for transformations involving this compound. researchgate.netwuxibiology.com By enabling the parallel execution of numerous experiments, HTE accelerates the discovery of novel catalysts, solvent systems, and reaction parameters. This approach is instrumental in identifying optimal conditions for challenging transformations and diversifying the range of accessible molecules derived from this compound. researchgate.net The combination of HTE for rapid optimization and flow chemistry for scalable, continuous production creates a powerful synergy for the synthesis of derivatives of this compound. wuxibiology.combeilstein-journals.org

| Platform | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability, automation, reduced reaction times. beilstein-journals.orgresearchgate.net | Minimizes degradation and side-reactions of the sensitive aldehyde functional group. |

| High-Throughput Experimentation (HTE) | Rapid screening and optimization of reaction conditions, accelerated discovery of new catalysts and protocols. researchgate.net | Facilitates the exploration of a wider range of chemical transformations and derivatives. |

Exploration of Novel Catalytic Transformations of this compound

The aldehyde functionality of this compound makes it a versatile substrate for a wide array of novel catalytic transformations, opening avenues to previously inaccessible chiral molecules. Asymmetric catalysis, in particular, stands as a powerful strategy for the stereocontrolled synthesis of complex structures from this building block. chinesechemsoc.org

Current research is focused on several key areas:

Photoredox Catalysis: The use of visible light in combination with organocatalysts, Lewis acids, or transition metals offers a green and efficient method for reactions such as asymmetric α-alkylation. chinesechemsoc.org

Asymmetric Reductive Alkenylation: Dual photoredox and asymmetric cobalt catalysis can be employed for the reductive alkenylation of aldehydes with alkynes, yielding chiral allyl alcohols with high enantioselectivity. chinesechemsoc.org

Enantioconvergent Cross-Coupling: Synergistic light/copper catalysis allows for a broad range of nucleophilic reagents to be coupled with aldehydes, including the challenging construction of chiral quaternary carbon centers. chinesechemsoc.org

Biocatalysis: Enzymes, such as decarboxylases, are being engineered to perform stereoselective C-C bond-forming reactions, offering a direct route to complex non-standard amino acids from aldehyde precursors. chemrxiv.org

These emerging catalytic methods provide powerful tools for expanding the synthetic utility of this compound beyond traditional peptide chemistry.

Expansion into Advanced Chemical Biology Probes and Imaging Agents

The unique chemical properties of this compound position it as a valuable scaffold for the development of sophisticated chemical biology probes and imaging agents. Aldehydes are known to play crucial roles in various biological processes, and tools that can detect and quantify them are in high demand. illinois.edu

One promising application is in the design of probes for targeting and imaging specific biological molecules or processes. For instance, the aldehyde group can react with specific nucleophiles present in biological systems, allowing for targeted labeling. This principle is being exploited in the development of magnetic resonance (MR) imaging probes that target extracellular aldehydes like allysine, which are upregulated during fibroproliferative diseases. nih.gov By rationally designing probes that exhibit a change in their properties, such as relaxivity, upon binding to the target aldehyde, researchers can achieve noninvasive, three-dimensional imaging of disease states. nih.gov

Furthermore, the development of fluorescent probes based on aldehyde reactivity is an active area of research. These tools can be used to monitor the activity of aldehyde-related enzymes and to quantitatively deliver aldehydes to living cells, providing deeper insights into their biological functions. illinois.edu

| Application Area | Principle | Example |

|---|---|---|

| Magnetic Resonance Imaging (MRI) Probes | Targeting endogenous aldehydes (e.g., allysine) with probes that change their magnetic properties upon binding. nih.gov | Noninvasive imaging of fibrotic diseases. nih.gov |

| Fluorescent Probes | Designing molecules that exhibit a fluorescent response upon reaction with aldehydes or aldehyde-related enzymes. illinois.edu | Monitoring enzyme activity and quantifying aldehyde levels in living cells. illinois.edu |

Challenges and Opportunities in Stereocontrolled Synthesis of Chiral Aldehydes

The synthesis of enantiomerically pure chiral aldehydes, including this compound, presents both significant challenges and exciting opportunities for organic chemists. The primary challenge lies in the inherent reactivity and potential for racemization of the aldehyde group under various reaction conditions.

Despite these difficulties, numerous innovative strategies have been developed to achieve high levels of stereocontrol:

Asymmetric Catalysis: This remains the most powerful tool for setting the stereochemistry of chiral aldehydes. Organocatalysis, transition metal catalysis, and biocatalysis have all been successfully employed. chinesechemsoc.orgnih.gov For instance, organocatalytic asymmetric nucleophilic aromatic substitution reactions can be used to construct axially chiral aldehyde-containing styrenes. nih.gov

Substrate Control: In complex molecules, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. This is particularly evident in boron-mediated aldol (B89426) reactions where the combination of substrate preference and a chiral reagent can lead to excellent stereocontrol. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a reaction and then removed, is a classic and effective strategy. beilstein-journals.org

Chiral Covalent Organic Frameworks (COFs): These porous crystalline materials with well-defined chiral environments are emerging as promising heterogeneous catalysts for asymmetric synthesis, including reactions involving aldehydes. rsc.orgresearchgate.net

The ongoing development of new catalytic systems and synthetic methodologies continues to push the boundaries of what is possible in the stereocontrolled synthesis of chiral aldehydes, paving the way for the creation of increasingly complex and valuable molecules. nih.gov

Q & A

Q. How to validate the enantiomeric purity of this compound using chiral chromatography?

- Methodology :

- Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1 mL/min.

- Compare retention times with L-enantiomer standards.

- Confirm optical rotation ([α]D²⁵ ≈ -15° to -20° in DMF) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.